![molecular formula C6H2Cl2IN3 B567682 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1313738-97-4](/img/structure/B567682.png)

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

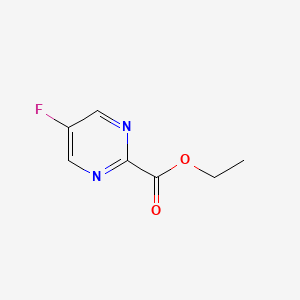

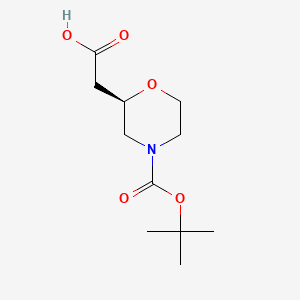

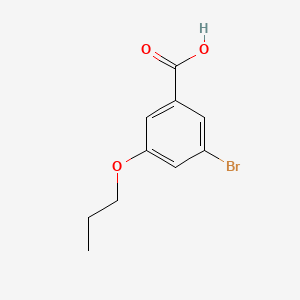

“2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine” is a derivative of Pyrrolo[2,1-f][1,2,4]triazine, a unique bicyclic heterocycle . This compound is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir .

Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine derivatives has been classified into six distinct categories :Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a fused heterocycle containing an N-N bond with a bridgehead nitrogen . The exact molecular structure of “2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine” would require further analysis.Scientific Research Applications

Antiviral Therapeutics

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a key component in the antiviral drug Remdesivir . This compound has shown efficacy against a wide array of RNA viruses, including SARS/MERS-CoV, and has been approved for emergency treatment of severe COVID-19 symptoms . The presence of the 2,4-Dichloro-6-iodo moiety could potentially enhance the compound’s activity or specificity.

Cancer Therapy

In the realm of cancer therapy, pyrrolo[2,1-f][1,2,4]triazine derivatives are promising due to their ability to target kinases involved in cancer progression. They form the core structure of several kinase inhibitors, such as Brivanib Alaninate , an antitumorigenic drug, and are part of ongoing clinical trials for other potential cancer treatments .

Synthetic Strategies

The compound’s synthetic versatility is notable, with methods classified into categories like synthesis from pyrrole derivatives and multistep synthesis. This allows for the creation of a variety of derivatives with potential applications in drug development and other areas of chemical research .

Enzyme Inhibition

Derivatives of pyrrolo[2,1-f][1,2,4]triazine have been reported as potent inhibitors targeting specific enzyme activities, such as CYP1A1. This enzyme is involved in the metabolism of xenobiotics and can be a target for drug development to treat various diseases .

Biological Activity Profiling

The compound’s structural motif is active in drugs that inhibit the EGFR, VEGFR-2, and ALK, among others. These inhibitors play a crucial role in slowing cellular proliferation in various human tumor cell lines, making them valuable in the study of anticancer agents .

Metabolic Stability

Studies have indicated that certain pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit low rates of glucuronidation, suggesting higher metabolic stability. This property is significant for the development of drugs with longer half-lives and improved pharmacokinetics .

Antitumor Activity

The structural framework of pyrrolo[2,1-f][1,2,4]triazine is integral to drugs like BMS-599626 , which is an EGFR inhibitor in clinical phase II. Its derivatives are being explored for their dual inhibitory effects on c-Met/VEGFR-2, which are critical targets in anticancer therapy .

Emerging Virus Research

Analogues of this compound have been utilized in the treatment of Ebola and other emerging viruses. Recent studies have also revealed anti-norovirus activity, demonstrating the ability to inhibit RNA-dependent RNA polymerase in both murine and human noroviruses .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and signal transduction . Dysregulation of kinases can lead to diseases such as cancer .

Mode of Action

2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine acts by inhibiting the activity of kinases . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .

Biochemical Pathways

The compound affects various biochemical pathways through its inhibition of kinases . These include pathways involved in cell growth, division, and signal transduction . The downstream effects of this inhibition can lead to the disruption of these processes, potentially leading to cell death .

Pharmacokinetics

It has been observed that compounds with similar structures have low rates of glucuronidation, indicating higher metabolic stability .

Result of Action

The inhibition of kinases by 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine can lead to the disruption of cellular processes regulated by these enzymes . This can result in the death of cells, particularly cancer cells that rely on the dysregulated activity of these kinases .

properties

IUPAC Name |

2,4-dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2IN3/c7-5-4-1-3(9)2-12(4)11-6(8)10-5/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COKYXHLFNIWPAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=NN2C=C1I)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735089 |

Source

|

| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1313738-97-4 |

Source

|

| Record name | 2,4-Dichloro-6-iodopyrrolo[2,1-f][1,2,4]triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B567599.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylmethyl)-carbamic acid tert-butyl ester](/img/no-structure.png)

![5-Methoxy-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid](/img/structure/B567605.png)

![Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B567608.png)